molecular formula C17H26ClN3O2S B130199 Almotriptan Hydrochloride CAS No. 154323-46-3

Almotriptan Hydrochloride

Cat. No. B130199
M. Wt: 371.9 g/mol
InChI Key: FUORSACTMVYHCT-UHFFFAOYSA-N
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Description

Almotriptan Hydrochloride is a medication used in the management and treatment of acute migraines . It is a serotonin 5-HT1B/1D agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine . It is a member of indoles, a sulfonamide, and a tertiary amine .


Synthesis Analysis

The synthesis of Almotriptan involves the use of NiCl2 and anhydrous tetrahydrofuran, stirred at room temperature for 1 hour .


Molecular Structure Analysis

Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position .


Chemical Reactions Analysis

A simple RP-HPLC method has been developed and validated for the determination of Almotriptan Malate (ATM) in bulk and tablets .


Physical And Chemical Properties Analysis

Almotriptan Hydrochloride has a molecular weight of 371.9 g/mol . It has 2 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . Its exact mass and monoisotopic mass are 371.1434259 g/mol . Its topological polar surface area is 64.8 Ų .

Scientific Research Applications

Metabolism in Human Liver

Almotriptan is metabolized in the human liver primarily through the actions of CYP3A4 and CYP2D6 enzymes. These enzymes catalyze the 2-hydroxylation of the pyrrolidine group, leading to the formation of carbinolamine metabolite, which is further oxidized to the gamma-aminobutyric acid metabolite. Additional metabolic pathways involve N-demethylation and N-oxidation, with the involvement of multiple cytochrome P450s and flavin monooxygenase-3, leading to the formation of indole acetic acid and indole ethyl alcohol derivatives of almotriptan (Salvà et al., 2003).

Pharmacological Profile in Animal Models

Almotriptan demonstrates selective 5-HT(1B/1D) receptor agonist properties and has shown efficacy in animal models predictive of antimigraine activity. It increases carotid vascular resistance, suggesting a mechanism of action involving selective vasoconstriction of intracranial blood vessels. Almotriptan also inhibits meningeal extravasation induced by trigeminal ganglion stimulation, indicating its potential in migraine treatment (Gras et al., 2000).

Clinical Efficacy and Tolerability

Clinical trials have shown that oral almotriptan is an effective and well-tolerated treatment for migraine pain. It demonstrates a similar efficacy to sumatriptan and is better tolerated, with a lower incidence of adverse events. Almotriptan maintains consistent response across multiple migraine attacks and has a tolerable profile comparable to placebo (Dodick, 2003).

Cardiovascular Safety Profile

In animal models, almotriptan has shown a favorable cardiovascular safety profile. It does not significantly affect blood pressure, heart rate, or electrocardiogram intervals, suggesting a lower risk of cardiac side effects compared to some other migraine treatments (Gras et al., 2000).

Safety And Hazards

Almotriptan Hydrochloride can be harmful in contact with skin and if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, face protection, and hearing protection when handling this substance . It should be used only outdoors or in a well-ventilated area .

Future Directions

The impact of Almotriptan on driving performance has been largely neglected, with few studies specifically designed to address the topic, and relevant studies were generally small with limited control of confounders . This area requires more focus, given a potential for impact on road safety .

properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORSACTMVYHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598658
Record name N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almotriptan Hydrochloride

CAS RN

154323-46-3
Record name N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Ahmad, KB Ita, MJ Morra… - Frontiers in Nanoscience …, 2018 - touroscholar.touro.edu
… Furthermore, the low flux levels of almotriptan hydrochloride across microneedle-treated skin samples may have resulted from the “bed of nails” effect. The phenomenon is associated …
Number of citations: 2 touroscholar.touro.edu
J Bou, J Gras, J Cortijo, EJ Morcillo, J Llenas… - …, 2001 - journals.sagepub.com
This paper describes the vascular effects of almotriptan in comparison with sumatriptan in human vessels and tissues in vitro. The contractile properties of almotriptan and sumatriptan …
Number of citations: 44 journals.sagepub.com
J Lu - 2017 - papyrus.bib.umontreal.ca
Drug transporters are important determinants in drug disposition, efficacy, and toxicity. They influence the pharmacokinetics and pharmacodynamics of drugs. Several clinically-…
Number of citations: 0 papyrus.bib.umontreal.ca
Y Sano, T Mizuno, T Mochizuki, Y Uchida… - Drug Metabolism and …, 2018 - ASPET
… Almotriptan hydrochloride and zolmitriptan were purchased from Toronto Research Chemicals (North York, Canada). Sulridide, sultopride hydrochloride, and amisulpride were …
Number of citations: 21 dmd.aspetjournals.org
J Lu, A Grangeon, F Gaudette, J Turgeon, V Michaud - J Pharmacokinet Exp Ther, 2016
Number of citations: 1
J Bou, T Domènech, J Puig, A Heredia, J Gras… - European journal of …, 2000 - Elsevier
Almotriptan (3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole) has been studied in several models predictive of activity and selectivity at 5-HT receptors. …
Number of citations: 52 www.sciencedirect.com

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